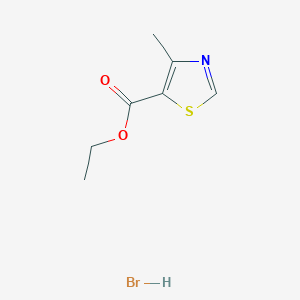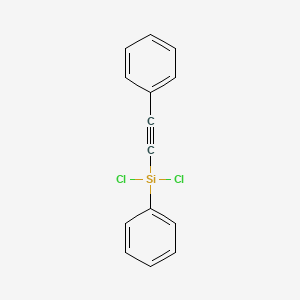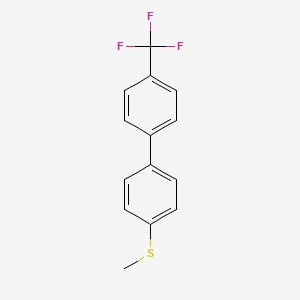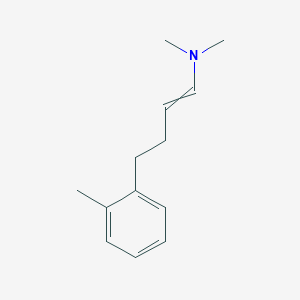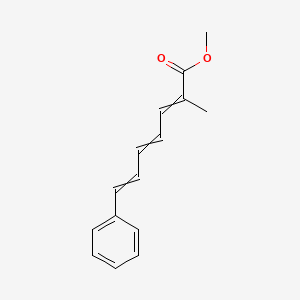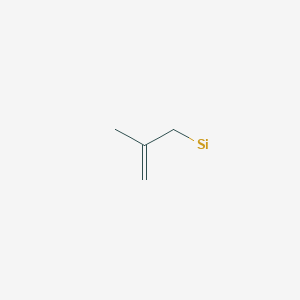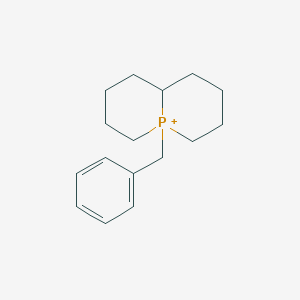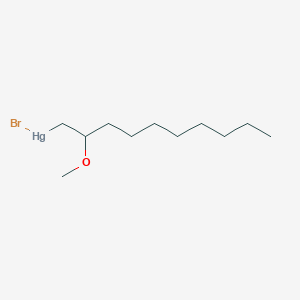![molecular formula C10H5F5O B14297416 [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene CAS No. 112586-73-9](/img/structure/B14297416.png)
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene: is a chemical compound characterized by the presence of a pentafluorobutynyl group attached to a benzene ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene typically involves the reaction of 3,3,4,4,4-pentafluorobut-1-yne with phenol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentafluorobutynyl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of pentafluorobutyric acid derivatives.
Reduction: Formation of pentafluorobutene or pentafluorobutane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds which are valuable in materials science and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene exerts its effects is largely dependent on its chemical structure. The presence of the pentafluorobutynyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Membrane Interaction: The fluorinated group can affect the compound’s ability to integrate into lipid membranes, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,4-Pentafluorobut-1-ene
- 3,3,4,4,4-Pentafluoro-1-butyne
- 3,3,4,4,4-Pentafluorobutan-1-ol
Comparison: [(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene is unique due to the presence of both a fluorinated alkyne group and a benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability compared to its analogs. The presence of the oxygen atom linking the two groups also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
112586-73-9 |
|---|---|
Molekularformel |
C10H5F5O |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobut-1-ynoxybenzene |
InChI |
InChI=1S/C10H5F5O/c11-9(12,10(13,14)15)6-7-16-8-4-2-1-3-5-8/h1-5H |
InChI-Schlüssel |
YYIJXSWNFHGWRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC#CC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


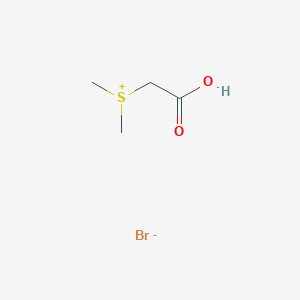

![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
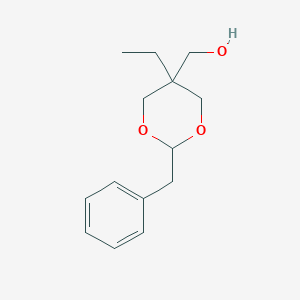
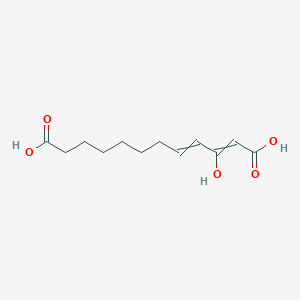
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
